molecular formula C7H8N2O B1372056 3-cyclopropyl-1H-pyrazole-5-carbaldehyde CAS No. 1284220-47-8

3-cyclopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1372056
CAS No.: 1284220-47-8
M. Wt: 136.15 g/mol
InChI Key: OCFFEKPDYIAVOV-UHFFFAOYSA-N
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Description

3-cyclopropyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclopropyl-1H-pyrazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-cyclopropyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFFEKPDYIAVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284220-47-8
Record name 5-cyclopropyl-1H-pyrazole-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS No. 1284220-47-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining a reactive aldehyde functional group with a lipophilic cyclopropyl moiety on a stable pyrazole core, makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. The pyrazole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs with a wide range of biological activities.[1] This guide provides a comprehensive overview of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, including its synthesis, physicochemical properties, safety considerations, and its significant role in the development of novel therapeutics.

Physicochemical Properties and Identification

PropertyValueSource
CAS Number 1284220-47-8[2]
Molecular Formula C₇H₈N₂O[2]
Molecular Weight 136.15 g/mol [2]
Appearance Solid
Synonyms 5-cyclopropyl-1H-pyrazole-3-carbaldehyde[2]
InChI Key OCFFEKPDYIAVOV-UHFFFAOYSA-N
SMILES C1CC1c2cc(nnc2)C=O[2]

Synthesis of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

The synthesis of pyrazole carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃).[5]

Part 1: Synthesis of 3-Cyclopropyl-1H-pyrazole

The pyrazole ring can be constructed via the condensation of a 1,3-dicarbonyl compound with hydrazine. In this case, a suitable precursor would be a cyclopropyl-substituted 1,3-diketone or a related reactive intermediate.

G cluster_0 Synthesis of 3-Cyclopropyl-1H-pyrazole Cyclopropyl_ketone Cyclopropyl Methyl Ketone Diketone Cyclopropyl-substituted 1,3-diketone intermediate Cyclopropyl_ketone->Diketone Claisen Condensation Base_and_Ester Base (e.g., NaH) + Diethyl oxalate Base_and_Ester->Diketone Cyclopropyl_pyrazole 3-Cyclopropyl-1H-pyrazole Diketone->Cyclopropyl_pyrazole Cyclocondensation Hydrazine Hydrazine (N₂H₄) Hydrazine->Cyclopropyl_pyrazole

Caption: General workflow for the synthesis of the 3-cyclopropyl-1H-pyrazole core.

Part 2: Formylation via Vilsmeier-Haack Reaction

The synthesized 3-cyclopropyl-1H-pyrazole would then undergo electrophilic formylation. The pyrazole ring is sufficiently electron-rich to react with the Vilsmeier reagent.

G cluster_1 Vilsmeier-Haack Formylation Cyclopropyl_pyrazole 3-Cyclopropyl-1H-pyrazole Iminium_salt Iminium Salt Intermediate Cyclopropyl_pyrazole->Iminium_salt Electrophilic Attack Vilsmeier_reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_reagent->Iminium_salt Final_Product 3-Cyclopropyl-1H-pyrazole- 5-carbaldehyde Iminium_salt->Final_Product Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->Final_Product

Caption: Vilsmeier-Haack formylation of the pyrazole core to yield the final product.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole. A solution of a suitable cyclopropyl-substituted 1,3-dicarbonyl compound (1 equivalent) in a protic solvent such as ethanol is treated with hydrazine hydrate (1-1.2 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 3-cyclopropyl-1H-pyrazole.

  • Step 2: Vilsmeier-Haack Formylation. To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) (3-5 equivalents), phosphoryl chloride (POCl₃) (1.2-1.5 equivalents) is added dropwise with stirring. The mixture is stirred at this temperature for a short period to allow for the formation of the Vilsmeier reagent. A solution of 3-cyclopropyl-1H-pyrazole (1 equivalent) in DMF is then added, and the reaction mixture is allowed to warm to room temperature and then heated. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude 3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be further purified by recrystallization or column chromatography.[6]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 3-cyclopropyl-1H-pyrazole-5-carbaldehyde are not publicly available, the expected ¹H and ¹³C NMR spectral characteristics can be predicted based on the structure and data from similar pyrazole derivatives.

  • ¹H NMR:

    • Aldehyde proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

    • Pyrazole ring proton (-CH=): A singlet in the aromatic region, likely around δ 6.5-7.5 ppm.

    • Cyclopropyl protons (-CH- and -CH₂-): A multiplet in the upfield region, typically between δ 0.5-2.0 ppm.

    • Pyrazole N-H proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Aldehyde carbonyl carbon (-CHO): A signal in the highly deshielded region, around δ 180-190 ppm.

    • Pyrazole ring carbons: Signals in the aromatic region, typically between δ 110-150 ppm.

    • Cyclopropyl carbons: Signals in the upfield aliphatic region.

Applications in Drug Discovery

The aldehyde functionality of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. These transformations can include:

  • Reductive amination to introduce substituted amine moieties.

  • Wittig and related olefination reactions to form carbon-carbon double bonds.

  • Oxidation to the corresponding carboxylic acid, which can then be converted to esters, amides, and other derivatives.

  • Condensation reactions with various nucleophiles to form imines, hydrazones, and other heterocyclic systems.

The presence of the cyclopropyl group is also significant, as it can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical properties of a drug candidate.

Safety and Handling

3-Cyclopropyl-1H-pyrazole-5-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it is advisable to:

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry place.[2]

The following GHS hazard statements have been associated with this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward, albeit not publicly detailed, synthesis via established methods like the Vilsmeier-Haack reaction, combined with its unique structural features, makes it an attractive starting material for drug discovery programs. A thorough understanding of its chemistry, properties, and safe handling is essential for its effective utilization in the research and development of new medicines.

References

  • Sharma, V., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Molecular Diversity.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14.
  • Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • European Patent Office. (1991). Pyrazole derivatives, their production and use (EP 0411507 A1).
  • Google Patents. (2019).
  • Google Patents. (2010). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h)
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Singh, R. P., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc.
  • European Patent Office. (1991). Pyrazole derivatives, their production and use (EP 0411507 A1). Googleapis.com.
  • Yu, F., et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 3(32), 13183-13192.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Bratenko, M. K., Chornous, V. O., & Vovk, M. V. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2013). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Przemysł Chemiczny, 92(8), 1474-1481.
  • Gualpa, F. A., et al. (2021).
  • Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry.
  • Google Patents. (2020). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a cohesive understanding of the molecule's structural features as revealed by various analytical techniques. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral patterns and providing standardized protocols for data acquisition.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of therapeutic agents and functional materials.[1] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Specifically, pyrazole-C3/C5-carbaldehydes serve as versatile synthetic intermediates for creating more complex and biologically active molecules.[3] The introduction of a cyclopropyl group at the 3-position can enhance metabolic stability and binding affinity to biological targets, making 3-cyclopropyl-1H-pyrazole-5-carbaldehyde a molecule of significant synthetic and pharmacological potential.

Molecular Overview:

PropertyValueSource
Molecular Formula C₇H₈N₂O[4]
Molecular Weight 136.15 g/mol [4]
CAS Number 1284220-47-8[4][5]
Physical Form Solid[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The expected ¹H NMR spectrum will reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups like the aldehyde and the pyrazole ring causing downfield shifts.

Expected ¹H NMR Data (Predicted, in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8s1HAldehyde-HThe strong deshielding effect of the carbonyl group places this proton significantly downfield.
~6.8s1HPyrazole-H (C4)The proton on the pyrazole ring is in an electron-deficient environment, appearing as a singlet.
~2.1m1HCyclopropyl-H (methine)This proton is coupled to the four methylene protons of the cyclopropyl ring, resulting in a multiplet.
~1.1-1.3m4HCyclopropyl-H (methylene)The four methylene protons of the cyclopropyl ring will appear as a complex multiplet due to coupling with the methine proton and with each other.
Broads1HN-HThe N-H proton of the pyrazole ring often appears as a broad singlet and its chemical shift can be concentration and solvent dependent.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, showing a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~185Aldehyde C=OThe carbonyl carbon is highly deshielded and appears far downfield.
~150Pyrazole C3The carbon bearing the cyclopropyl group is shifted downfield due to its attachment to the heterocyclic ring.
~140Pyrazole C5The carbon bearing the aldehyde group is also significantly deshielded.
~110Pyrazole C4The CH carbon of the pyrazole ring appears in the aromatic region.
~10Cyclopropyl CHThe methine carbon of the cyclopropyl ring is found in the aliphatic region.
~8Cyclopropyl CH₂The methylene carbons of the cyclopropyl ring will appear at a similar upfield chemical shift.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Diagram of Spectroscopic Workflow:

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Raw_Data Raw FID Data NMR_Spectrometer->Raw_Data Pulse Sequence Processed_Spectrum Processed NMR Spectrum Raw_Data->Processed_Spectrum Fourier Transform, Phase & Baseline Correction Interpretation Structural Elucidation Processed_Spectrum->Interpretation Peak Integration, Chemical Shift Analysis

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3200-3400BroadN-HStretching
~3100Medium=C-H (pyrazole)Stretching
~2800-2900WeakC-H (aldehyde)Stretching
~1680StrongC=O (aldehyde)Stretching
~1500-1600MediumC=N, C=C (pyrazole)Ring Stretching

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid 3-cyclopropyl-1H-pyrazole-5-carbaldehyde directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
136High[M]⁺ (Molecular Ion)
135Moderate[M-H]⁺
107Moderate[M-CHO]⁺
95High[M-C₃H₅]⁺

Rationale for Fragmentation:

Under electron ionization, the molecular ion ([M]⁺) is formed. This high-energy species can then fragment in predictable ways. Common fragmentation pathways for this molecule would include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), or the loss of the cyclopropyl group ([M-C₃H₅]⁺).

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC).

  • Separation: The compound travels through the GC column and is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is ionized (e.g., by electron impact).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated.

Diagram of Expected Mass Spectrometry Fragmentation:

G M [C₇H₈N₂O]⁺ m/z = 136 (Molecular Ion) M_minus_H [C₇H₇N₂O]⁺ m/z = 135 M->M_minus_H - H• M_minus_CHO [C₆H₇N₂]⁺ m/z = 107 M->M_minus_CHO - CHO• M_minus_C3H5 [C₄H₃N₂O]⁺ m/z = 95 M->M_minus_C3H5 - C₃H₅•

Caption: Predicted Fragmentation of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde in EI-MS.

Conclusion: A Comprehensive Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde. While direct experimental data may be limited in publicly accessible databases, the predicted spectroscopic data, based on fundamental principles and comparison with analogous structures, offers a reliable guide for researchers. The protocols outlined herein represent standard, validated methods for acquiring high-quality data. This technical guide serves as a foundational resource for scientists working with this promising heterocyclic building block, enabling confident structural verification and facilitating its application in drug discovery and materials science.

References

  • ResearchGate. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

  • Kumar, A. et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(2). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

Sources

A Technical Guide to 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Cyclopropyl-Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment, making it a versatile platform for designing molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of a cyclopropyl group into the pyrazole ring has emerged as a particularly fruitful strategy in modern drug design. The cyclopropyl moiety, with its inherent ring strain and unique conformational properties, can introduce favorable metabolic stability, enhance binding affinity to biological targets, and improve overall pharmacokinetic profiles.

This guide focuses on 3-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS No. 1284220-47-8), a key intermediate for the synthesis of a diverse array of bioactive molecules. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.

Commercial Availability: Sourcing 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

For researchers and drug development professionals, the accessibility of starting materials is a critical logistical consideration. 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is commercially available from several chemical suppliers, though it is primarily offered as a research chemical. The following table provides a comparative overview of some of the known suppliers. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCatalog NumberPurityAvailable Quantities
ChemSceneCS-0314284≥97%Custom
Sigma-AldrichAPOH93DA1CEDNot specifiedInquire

Synthetic Routes: A Practical Approach to 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

While commercially available, an in-house synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be a cost-effective and scalable option for large-scale research or development campaigns. The Vilsmeier-Haack reaction is a widely employed and reliable method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyrazole ring.

The synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be envisioned to proceed through the formylation of a suitable 3-cyclopropyl-1H-pyrazole precursor. The following is a proposed, self-validating synthetic protocol based on established Vilsmeier-Haack procedures for similar pyrazole derivatives.

Proposed Synthesis Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A Cyclopropyl methyl ketone C 3-Cyclopropyl-1H-pyrazole (Intermediate) A->C Reaction B Hydrazine B->C Reaction D 3-Cyclopropyl-1H-pyrazole F 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde (Product) D->F Formylation E POCl3 + DMF (Vilsmeier Reagent) E->F Formylation

Caption: Proposed two-step synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole (Intermediate)

This step involves the condensation of a suitable cyclopropyl-containing precursor with hydrazine. A plausible starting material is cyclopropyl methyl ketone.

  • Reaction Setup: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to Yield 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

This step introduces the aldehyde group at the C5 position of the pyrazole ring.

  • Preparation of Vilsmeier Reagent: In a separate flask, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C and slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 3-cyclopropyl-1H-pyrazole (1.0 eq) in DMF dropwise at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield 3-cyclopropyl-1H-pyrazole-5-carbaldehyde.

Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[5] The development of selective kinase inhibitors is a major focus of modern drug discovery.

The 3-cyclopropyl-1H-pyrazole-5-carbaldehyde moiety serves as a key building block for the synthesis of potent and selective kinase inhibitors. The cyclopropyl group can occupy hydrophobic pockets in the kinase active site, while the pyrazole core can form critical hydrogen bond interactions with the hinge region of the kinase. The aldehyde functionality allows for the introduction of various side chains that can be tailored to target specific kinases and enhance pharmacological properties.

Role in Kinase Inhibitor Scaffolds

G A 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde B Reductive Amination, Condensation, etc. A->B Chemical Synthesis C Diverse Library of Kinase Inhibitor Candidates B->C Derivatization D Target Identification and Validation C->D Biological Screening E Lead Optimization D->E SAR Studies

Caption: Workflow for utilizing the subject compound in kinase inhibitor discovery.

Derivatives of 3-cyclopropyl-1H-pyrazole have been investigated as inhibitors of various kinases, including c-Jun N-terminal Kinase (JNK), a target for neurodegenerative diseases.[6][7] For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed and synthesized as selective JNK3 inhibitors.[6][7] The core structure, which can be derived from intermediates like 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, is crucial for achieving both potency and selectivity.

Furthermore, pyrazole-based compounds, including those with cyclopropyl substitutions, have been explored as multi-targeted kinase inhibitors, demonstrating the broad utility of this scaffold in oncology and immunology.[8]

Conclusion

3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its synthesis is achievable through established methodologies like the Vilsmeier-Haack reaction. The unique combination of the pyrazole core, the cyclopropyl group, and the reactive aldehyde functionality makes it a highly attractive starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. As the demand for targeted therapies continues to grow, the importance of versatile intermediates like 3-cyclopropyl-1H-pyrazole-5-carbaldehyde in driving innovation in drug discovery is set to increase.

References

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Howard, S., et al. (2009). AT9283, a novel inhibitor of Aurora kinases with potent antitumor activity. Cancer Research, 69(8 Supplement), 3373-3373.
  • Lokhande, P. D., & Hasanzadeh, K. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3, 5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
  • Kim, J., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1636-1646.
  • Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337.
  • Tanaka, K., et al. (2010). The multi-targeted Aurora kinase inhibitor AT9283 is a potent anti-myeloma agent.
  • ChemMethod. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • MDPI. New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. [Link]

  • MDPI. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]

  • Eco-Vector Journals. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

  • Smole, M. et al. (2021).
  • PubMed. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [Link]

  • ChemSrc. 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde price. [Link]

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Methodological & Application

Application Note & Protocol: Knoevenagel Condensation with 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole-Based Compounds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Its prevalence in drug discovery is attributed to its unique physicochemical properties and its ability to act as a versatile scaffold for engaging with a wide array of biological targets.[3][4] Marketed drugs containing the pyrazole moiety are used to treat a range of diseases, including cancer, inflammation, and infectious diseases.[3][4] The Knoevenagel condensation is a powerful and reliable method for carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated compounds that are themselves valuable intermediates or bioactive molecules.[5][6] This application note provides a detailed protocol and scientific rationale for the Knoevenagel condensation of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, a promising building block for the generation of novel chemical entities with significant therapeutic potential.

Reaction Mechanism: A Base-Catalyzed Cascade

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[5] The reaction is typically catalyzed by a weak base, such as an amine, which is crucial to prevent the self-condensation of the aldehyde.[5]

The mechanism proceeds through the following key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 3-cyclopropyl-1H-pyrazole-5-carbaldehyde.

  • Aldol Addition Product: This attack forms an intermediate aldol-type addition product.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. This step is often spontaneous or can be facilitated by mild heating.

Knoevenagel_Mechanism Aldehyde 3-Cyclopropyl-1H- pyrazole-5-carbaldehyde AldolAdduct Aldol Addition Intermediate Aldehyde->AldolAdduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Ion (Nucleophile) ActiveMethylene->Enolate + Base - H-Base+ Base Base (e.g., Piperidine) Enolate->AldolAdduct Nucleophilic Attack Product α,β-Unsaturated Product AldolAdduct->Product - H2O Water H2O Knoevenagel_Workflow Start Start Setup Reaction Setup: Combine reactants and solvent in a round-bottom flask. Start->Setup Catalyst Add Piperidine (catalyst) dropwise. Setup->Catalyst Reflux Heat to Reflux (e.g., 78 °C for ethanol). Catalyst->Reflux Monitor Monitor Reaction Progress by TLC. Reflux->Monitor Cool Cool to Room Temperature. Monitor->Cool Reaction Complete Precipitate Precipitate Product (if necessary, add cold water). Cool->Precipitate Filter Filter the Solid Product. Precipitate->Filter Wash Wash with Cold Ethanol/Water. Filter->Wash Dry Dry the Product under vacuum. Wash->Dry Purify Recrystallize for Higher Purity. Dry->Purify Analyze Characterize the Final Product (NMR, IR, MS). Purify->Analyze End End Analyze->End

Sources

Application Note: X-ray Crystallography Protocol for Cyclopropyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

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For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth guide to the successful single-crystal X-ray diffraction (SCXRD) analysis of cyclopropyl-substituted pyrazoles. These moieties are of increasing interest in medicinal chemistry, and a precise understanding of their three-dimensional structure is critical for structure-activity relationship (SAR) studies. This document moves beyond a simple recitation of steps, delving into the rationale behind key decisions in the crystallographic workflow, from crystal growth to structure validation. We address the specific challenges posed by the cyclopropyl group, such as potential conformational disorder, and provide field-proven strategies to overcome them. The protocols described herein are designed to ensure data integrity and produce high-quality, publishable structural models.

Introduction: The Structural Importance of Cyclopropyl-Pyrazoles

Cyclopropyl-substituted pyrazoles represent a privileged scaffold in modern drug discovery. The cyclopropyl group, a small, strained ring, can act as a "bioisostere" for other functionalities, influencing metabolic stability, lipophilicity, and binding affinity. Its rigid nature can lock a molecule into a specific, biologically active conformation. X-ray crystallography is the definitive method for elucidating the precise atomic arrangement of these molecules, providing a 3D visual map of atom types, their connectivity, and spatial relationships.[1][2] This structural information is paramount for understanding intermolecular interactions with biological targets, guiding further chemical modifications, and securing intellectual property.

The protocol outlined below is a self-validating system, designed to guide the researcher from a purified compound to a refined and validated crystal structure ready for deposition and publication.

The Crystallographic Workflow: A Logical Overview

The journey from a powdered sample to a 3D molecular model follows a well-defined, sequential path. Each stage builds upon the successful completion of the previous one. A failure to optimize an early step, such as crystal growth, will invariably compromise the quality of the final result.

workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_solve Phase 3: Structure Determination A Compound Purification B Crystal Growth & Screening A->B C Crystal Selection & Mounting B->C D Diffractometer Setup C->D E Data Collection Strategy D->E F Data Processing & Scaling E->F G Structure Solution F->G H Structure Refinement G->H I Structure Validation (checkCIF) H->I J J I->J Publication & Deposition

Figure 1: The workflow for small molecule X-ray crystallography.

Phase 1: From Powder to a Perfect Crystal

The quality of the single crystal is the single most important determinant for a successful structure determination.[3] Hasty crystallization often leads to poorly diffracting, intergrown, or flawed crystals, resulting in unpublishable data.[3]

Prerequisite: Compound Purity

Causality: Impurities present in the sample can inhibit nucleation or become incorporated into the crystal lattice, disrupting the long-range order necessary for sharp diffraction. Protocol:

  • Ensure the cyclopropyl-substituted pyrazole compound is of the highest possible purity (>98%, verified by NMR, LC-MS, and/or elemental analysis).

  • If necessary, perform a final purification step (e.g., flash chromatography or recrystallization) immediately prior to setting up crystallization trials.

Protocol: Crystal Growth

For pyrazole derivatives, several crystallization techniques are effective. The choice of solvent is the most critical parameter.[4] An ideal solvent will dissolve the compound when hot but show poor solubility at lower temperatures.[4]

Recommended Solvents for Screening:

  • Protic: Ethanol, Methanol, Isopropanol

  • Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene

  • Binary Mixtures: Combining a "good" solvent with a miscible "poor" solvent (anti-solvent) is often highly effective.

Method 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

  • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

Method 2: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C).

  • Ensure all solid material is dissolved. Filter the hot solution if necessary to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature. For enhanced crystal growth, transfer to a refrigerator (4°C) or freezer (-20°C).[5]

Method 3: Anti-Solvent Diffusion

  • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

  • Place this vial inside a larger, sealed container that contains a volatile "poor" solvent (anti-solvent) in which the compound is insoluble.

  • Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Crystal Selection and Mounting

Expertise: Not all crystals are suitable for diffraction. Visual inspection under a microscope is a critical quality control step.

Protocol:

  • Place the crystallization vial under a polarized light microscope.

  • Select a crystal that is transparent, has well-defined faces, and shows no visible cracks or defects.[3] It should be a single entity, not an aggregate of smaller crystals.[3]

  • Ideal crystal dimensions are between 0.1 and 0.3 mm in all directions.

  • Using a micromanipulator or a steady hand, carefully detach the chosen crystal.

  • Mount the crystal on a suitable holder (e.g., a nylon loop or a glass fiber) using a minimal amount of cryo-oil or inert grease.[2]

  • For data collection at low temperatures (recommended to reduce radiation damage and thermal motion), the mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K).[2]

Phase 2: Data Acquisition and Processing

This phase involves using a diffractometer to irradiate the crystal with X-rays and record the resulting diffraction pattern. The goal is to collect a complete and redundant dataset.

Data Collection Strategy

Causality: A well-planned data collection strategy ensures that a sufficient number of unique reflections are measured to a desired resolution, with adequate redundancy to improve data quality through scaling and merging.

Protocol:

  • Mounting and Centering: Mount the cryo-cooled crystal on the diffractometer's goniometer and center it precisely in the X-ray beam.[2]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. Software will then automatically index these spots to determine the preliminary unit cell parameters and Bravais lattice.

  • Strategy Calculation: Based on the determined crystal symmetry, the instrument software will calculate an efficient strategy to collect a complete and redundant dataset. This typically involves a series of scans (runs) where the crystal is rotated through different angles (e.g., omega and phi scans).

  • Exposure Time: Set an appropriate exposure time per frame (e.g., 10-60 seconds) to achieve good signal-to-noise without overloading the detector.

  • Data Collection: Execute the full data collection run. A complete dataset for a small molecule can often be collected in a few hours.[6]

ParameterTypical Value/RangeRationale
Radiation Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)Mo is standard for small molecules; Cu may be used for very small crystals.
Temperature 100 KMinimizes thermal motion and radiation damage.[2]
Detector Distance 40-60 mmBalances resolution and the ability to capture spots from long unit cell axes.
Scan Width 0.5 - 1.0° per frameFine slicing can improve data quality.[7]
Target Resolution 0.8 Å or betterHigh resolution is necessary to resolve all atoms, including hydrogen.
Target Completeness > 99%Ensures all unique reflections are measured.
Target Redundancy 4 or higherMultiple measurements of the same reflection improve statistics.

Table 1: Typical Data Collection Parameters

Data Processing

Trustworthiness: Data processing converts the raw diffraction images into a file of integrated reflection intensities, which is the input for structure solution. This step is crucial for data quality.

Protocol:

  • Integration: The software identifies the diffraction spots on each image and calculates their integrated intensities.[8]

  • Scaling and Merging: Intensities from all frames are scaled to a common reference frame to account for variations in beam intensity and crystal decay. Redundant measurements of symmetry-equivalent reflections are then averaged to produce a final, unique set of reflections.[8]

  • Output Files: The primary output is a reflection file (e.g., .hkl format) containing the Miller indices (h,k,l) for each reflection and its corresponding intensity and standard uncertainty.

Phase 3: Structure Solution, Refinement, and Validation

This is the computational phase where the processed data is used to generate and optimize the 3D atomic model.[8]

structure_solution A Input: .hkl & .ins files B Structure Solution (e.g., SHELXT, SIR) A->B C Initial Model (Electron Density Map) B->C D Model Building & Atom Assignment C->D E Least-Squares Refinement (e.g., SHELXL) D->E F Refined Model E->F G Check for Missing/Incorrect Atoms F->G H Anisotropic Displacement Parameters F->H G->D I Hydrogen Atom Placement H->I J Final Refinement Cycles I->J K Final Model (.cif, .res) J->K

Figure 2: The iterative cycle of crystallographic refinement.

Protocol: Structure Solution and Refinement

Modern crystallographic software packages like Olex2 or WinGX provide graphical user interfaces for powerful underlying programs like the SHELX suite.[9][10][11]

  • Structure Solution: Use a direct methods program (e.g., SHELXT) or a charge-flipping algorithm to solve the phase problem and generate an initial electron density map.[12] This initial solution will often reveal a significant portion of the molecular structure.

  • Model Building: Identify atoms in the electron density map and assign them to appropriate element types. The pyrazole and cyclopropyl fragments should be recognizable.

  • Initial Refinement: Perform isotropic refinement, where atoms are modeled as spheres. This will improve the model and the quality of the difference electron density map.

  • Iterative Refinement: This is a cyclical process.[9]

    • Assign Anisotropy: Refine non-hydrogen atoms anisotropically, modeling them as ellipsoids to account for their thermal motion.

    • Locate Hydrogens: Hydrogen atoms can typically be located in the difference electron density map. Alternatively, they can be placed in geometrically calculated positions and refined using a riding model.

    • Check for Disorder: The cyclopropyl group, due to its ability to rotate, may exhibit conformational disorder. If residual electron density peaks suggest alternative positions for the cyclopropyl carbon atoms, model this disorder using appropriate constraints (e.g., PART instructions in SHELXL) and refine their relative occupancies.

    • Refine: Continue refinement until the model converges, meaning that further cycles do not significantly change the atomic parameters or the R-factors.

Trustworthiness: Structure Validation

Before publication, the structural model must be rigorously validated. The standard tool for this is the checkCIF service provided by the International Union of Crystallography (IUCr).[13]

Protocol:

  • Generate CIF: The refinement program will generate a Crystallographic Information File (CIF), which contains all information about the experiment, the crystal, and the final atomic model.

  • Run checkCIF: Submit the CIF to the checkCIF service.[13]

  • Address Alerts: The service will generate a report with alerts (A, B, C, G) highlighting potential issues, from severe errors to minor points of information.

    • Alert Level A/B: These usually indicate significant problems that MUST be resolved (e.g., incorrect atom assignments, wrong space group, missed symmetry).

    • Alert Level C/G: These are often informational or suggest minor improvements. The researcher should review these and provide an explanation in the final CIF if the issue cannot be resolved.

  • Finalize CIF: After addressing all critical alerts, finalize the CIF for deposition and publication.

MetricTarget ValueSignificance
R1 < 0.05 (for publication)A measure of the agreement between observed and calculated structure factor amplitudes.
wR2 < 0.12 (for publication)A weighted R-factor based on intensities; more sensitive than R1.
Goodness-of-Fit (GooF) ~ 1.0Indicates a good fit between the model and the data.
Max/Min Residual Density < ±0.5 e⁻/ųLarge residual peaks may indicate unmodeled disorder or incorrect atom types.

Table 2: Key Refinement Quality Indicators

Conclusion

This application note provides a robust and validated protocol for the X-ray crystallographic analysis of cyclopropyl-substituted pyrazoles. By understanding the causality behind each step—from the critical importance of high-quality crystal growth to the iterative nature of refinement and the necessity of rigorous validation—researchers can confidently determine the three-dimensional structures of these important pharmaceutical building blocks. Adherence to this guide will facilitate the generation of accurate, reliable, and publishable crystallographic data, ultimately accelerating the drug discovery process.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K. & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Journal of Applied Crystallography. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Structure Solution. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-868. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to synthesize pyrazole-4-carbaldehydes—key intermediates in the development of pharmaceuticals and advanced materials. Here, we move beyond basic protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its primary application for pyrazoles?

The Vilsmeier-Haack reaction is a robust chemical method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazole chemistry, its principal application is the regioselective formylation at the C4 position to yield pyrazole-4-carbaldehydes. These products are highly valuable synthetic intermediates.[2]

Q2: What is the "Vilsmeier Reagent" and how is it prepared?

The active electrophile is the Vilsmeier reagent, a chloroiminium salt (specifically, N,N-dimethyl-chloromethyleneiminium chloride). It is typically prepared in situ by the reaction of a formamide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[1] The preparation is highly exothermic and must be conducted under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition.[1]

Q3: Why does formylation preferentially occur at the C4 position of the pyrazole ring?

The regioselectivity is a direct consequence of the electronic properties of the pyrazole ring. The two adjacent nitrogen atoms (N1 and N2) are electronegative and decrease the electron density at the adjacent C3 and C5 positions. The C4 position, however, retains the highest electron density, making it the most nucleophilic and thus the most susceptible to attack by the electrophilic Vilsmeier reagent.[3] This inherent electronic preference makes the Vilsmeier-Haack reaction a highly predictable and reliable method for synthesizing 4-formylpyrazoles.

Q4: What are the critical safety precautions for this reaction?

The Vilsmeier-Haack reaction involves hazardous reagents that demand strict safety protocols:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Exothermic Reaction: The formation of the Vilsmeier reagent and its subsequent reaction can be highly exothermic. Maintain strict temperature control using an ice bath, especially during the dropwise addition of POCl₃ to DMF.

  • Quenching: The work-up procedure, which involves quenching the reaction mixture with ice or water, is also very exothermic and releases significant amounts of HCl. This step must be performed slowly and cautiously in a well-ventilated fume hood, allowing for controlled gas evolution.

Q5: Are there alternative reagents to the standard DMF/POCl₃ system?

Yes, other activating agents like phosphorus trichloride (PCl₃), thionyl chloride (SOCl₂), and phthaloyl dichloride (OPC) can be used to form Vilsmeier-type reagents.[4] However, for the formylation of pyrazoles, the DMF/POCl₃ system is the most extensively studied, characterized, and reliably employed combination. While alternatives exist, optimizing the standard conditions is typically the most fruitful approach for new pyrazole substrates.

Troubleshooting and Optimization Guide

This section addresses the most common challenges encountered during the Vilsmeier-Haack formylation of pyrazoles and provides a logical framework for overcoming them.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common issues.

troubleshooting_workflow Vilsmeier-Haack Troubleshooting Workflow start Reaction Start: TLC shows low conversion or side products check_reagents Problem: Low or No Product Yield start->check_reagents check_conditions Problem: Reaction is Sluggish or Incomplete start->check_conditions check_workup Problem: Difficulty in Product Isolation start->check_workup check_purity Problem: Multiple Products or Tarry Residue start->check_purity sol_reagents1 Verify Anhydrous Conditions: - Flame-dry glassware - Use anhydrous DMF - Use fresh POCl₃ check_reagents->sol_reagents1 sol_conditions1 Increase Reaction Temperature: Incrementally heat (e.g., RT -> 40°C -> 70°C -> 120°C) Monitor by TLC check_conditions->sol_conditions1 sol_workup1 Product Water-Soluble? Saturate aqueous layer with NaCl (brine). Perform multiple extractions (EtOAc or DCM). check_workup->sol_workup1 sol_purity1 Overheating? Maintain strict temperature control, especially during reagent preparation. check_purity->sol_purity1 sol_reagents2 Substrate Deactivated? (e.g., -NO₂, -CN, -SO₂R) Increase reagent equivalents (3-10 eq.) sol_reagents1->sol_reagents2 success Successful Formylation sol_reagents2->success sol_conditions2 Extend Reaction Time: Allow reaction to stir longer (e.g., 2h -> 8h -> 24h) Confirm starting material consumption sol_conditions1->sol_conditions2 sol_conditions2->success sol_workup2 Emulsion during Extraction? Add brine to break emulsion. Filter through Celite. sol_workup1->sol_workup2 sol_workup2->success sol_purity2 Side Reactions? (e.g., chlorination) Consider milder conditions (lower temp/time). Optimize stoichiometry. sol_purity1->sol_purity2 sol_purity2->success

Caption: A step-by-step workflow for diagnosing and resolving common experimental issues.

Detailed Troubleshooting Q&A

Problem 1: Low or No Product Yield

  • Potential Cause 1: Inactive Vilsmeier Reagent.

    • Causality: The chloroiminium salt is highly sensitive to moisture. Trace amounts of water in the DMF, on the glassware, or from the atmosphere can hydrolyze and deactivate the reagent before it has a chance to react with the pyrazole.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere (N₂ or Ar). Use a high-purity, anhydrous grade of DMF, preferably from a freshly opened bottle or one stored over molecular sieves. Use fresh, high-quality POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[1]

  • Potential Cause 2: Insufficiently Reactive Pyrazole Substrate.

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) on the pyrazole ring reduce its nucleophilicity, making it less reactive towards the Vilsmeier reagent.

    • Solution: For deactivated substrates, more forcing conditions are necessary. Increase the stoichiometry of the Vilsmeier reagent (from a typical 1.5-3 equivalents to 4-10 equivalents). Additionally, a higher reaction temperature may be required to drive the reaction to completion (see Problem 2).[3]

Problem 2: Reaction is Sluggish or Stalls (Incomplete Conversion)

  • Potential Cause: Insufficient Reaction Temperature or Time.

    • Causality: The activation energy for the formylation of a deactivated or sterically hindered pyrazole may not be met at lower temperatures.

    • Solution: First, ensure the reaction has been given adequate time at the initial temperature by monitoring via Thin-Layer Chromatography (TLC). If the starting material is still present after several hours with little product formation, gradually increase the temperature. A common strategy is to start the addition at 0 °C, allow the mixture to warm to room temperature, and if needed, heat to 60-80 °C or even higher (some protocols report up to 120 °C for very unreactive substrates).[3] Always monitor for the appearance of side products at higher temperatures.

Problem 3: Formation of a Dark, Tarry Residue

  • Potential Cause: Reaction Overheating or Impurities.

    • Causality: Uncontrolled exothermic reactions can lead to polymerization and decomposition of the starting material, reagent, and product. Impurities in the starting materials or solvents can also catalyze unwanted side reactions.

    • Solution: Maintain strict temperature control, especially during the formation of the Vilsmeier reagent. Use an efficient ice/salt or dry ice/acetone bath. Add the pyrazole substrate solution dropwise to the pre-formed reagent to manage the reaction exotherm. Ensure high purity of all starting materials and use anhydrous solvents.

Problem 4: Difficulty in Isolating the Product during Work-up

  • Potential Cause 1: Product has some water solubility.

    • Causality: The introduction of a polar formyl group and the potential for the pyrazole nitrogens to be protonated can increase the aqueous solubility of the product.

    • Solution: During aqueous extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer (salting-out effect). Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane.[1]

  • Potential Cause 2: Emulsion Formation.

    • Causality: The presence of polar materials and salts can lead to the formation of stable emulsions between the aqueous and organic layers, making phase separation difficult or impossible.

    • Solution: Add a small amount of brine to the separatory funnel, which can help disrupt the emulsion. If this fails, filter the entire mixture through a pad of a filter aid like Celite®.

Experimental Protocols & Data

General Protocol for Vilsmeier-Haack Formylation of a Pyrazole

This procedure is a starting point and should be optimized based on substrate reactivity.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes. The reagent may appear as a colorless to pale yellow solution or a white solid.

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction's progress by TLC (quench a small aliquot with saturated NaHCO₃ solution, extract with EtOAc, and spot on a silica plate).

  • If the reaction is sluggish, gradually heat the mixture (e.g., to 70 °C) and continue monitoring.

3. Work-up and Purification:

  • Once the reaction is complete (starting material consumed), cool the mixture back to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the crushed ice.

  • Neutralize the acidic solution by the slow, portion-wise addition of a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine (1 x volume), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mechanism of Pyrazole Formylation

The reaction proceeds via a classical electrophilic aromatic substitution pathway.

mechanism Mechanism of Pyrazole Formylation cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization cluster_3 Step 4: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Ring (Nucleophile) Intermediate Sigma Complex (Resonance Stabilized) Pyrazole->Intermediate + Vilsmeier Reagent Iminium Iminium Salt Intermediate Intermediate->Iminium - H⁺ Product Pyrazole-4-carbaldehyde Iminium->Product + H₂O (Work-up)

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you in your experimental work.

I. Synthetic Strategy Overview

The synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde is typically approached in a two-step sequence. The first stage involves the construction of the pyrazole ring system, yielding the key intermediate, 3-cyclopropyl-1H-pyrazole. The second stage is the regioselective formylation of this intermediate at the C5 position via the Vilsmeier-Haack reaction. This guide will provide detailed protocols and troubleshooting for each of these critical steps.

Synthesis_Overview A Step 1: Pyrazole Ring Formation B 3-Cyclopropyl-1H-pyrazole (Intermediate) A->B Condensation C Step 2: Vilsmeier-Haack Formylation B->C Formylation D 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde (Final Product) C->D

Caption: Overall synthetic workflow.

II. Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole

The formation of the pyrazole ring is most reliably achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine source. For the synthesis of 3-cyclopropyl-1H-pyrazole, the reaction of 1-cyclopropyl-1,3-butanedione with hydrazine hydrate is a common and effective method.[1][2][3]

Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazole
Parameter Value Notes
Reactants 1-cyclopropyl-1,3-butanedione, Hydrazine hydrate
Solvent Ethanol
Reaction Temp. Reflux
Reaction Time 2-4 hoursMonitor by TLC
Work-up Evaporation, Extraction
Purification Column Chromatography
Typical Yield 80-90%

Procedure:

  • To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting & FAQs: Synthesis of 3-Cyclopropyl-1H-pyrazole

Q1: My reaction is sluggish or incomplete. What could be the issue?

A1:

  • Hydrazine Quality: Ensure the hydrazine hydrate is of high purity and has not been exposed to air for prolonged periods, as it can degrade.

  • Reaction Temperature: While the reaction is typically run at reflux, ensure your heating apparatus is maintaining a consistent and adequate temperature.

  • Stoichiometry: A slight excess of hydrazine hydrate (1.1-1.2 eq) is often beneficial to drive the reaction to completion.

Q2: I am observing the formation of a significant amount of side products. How can I minimize these?

A2:

  • Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyls with hydrazine can potentially lead to the formation of two regioisomers. For 1-cyclopropyl-1,3-butanedione, the formation of 5-cyclopropyl-1H-pyrazole is a possibility, though the 3-cyclopropyl isomer is generally favored. Careful control of reaction temperature and slow addition of hydrazine can sometimes improve regioselectivity. The isomers are typically separable by column chromatography.

  • Hydrazone Formation: Incomplete cyclization can leave unreacted hydrazone intermediates. Ensure sufficient reaction time and temperature to promote the final cyclization and dehydration steps.

Q3: What is the best way to purify the 3-cyclopropyl-1H-pyrazole?

A3: Column chromatography on silica gel is the most effective method.[4] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from any unreacted starting materials or isomeric byproducts.

III. Step 2: Vilsmeier-Haack Formylation of 3-Cyclopropyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[5][6][7] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyrazole 3-Cyclopropyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Attack on Vilsmeier Reagent Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation
Parameter Value Notes
Reactants 3-Cyclopropyl-1H-pyrazole, POCl₃, DMF
Solvent DMF
Reaction Temp. 0°C to 80-100°C
Reaction Time 2-6 hoursMonitor by TLC
Work-up Quenching with ice, Neutralization
Purification Recrystallization or Column Chromatography
Typical Yield 60-75%

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (used as both solvent and reagent) to 0°C.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 3-cyclopropyl-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, slowly warm the reaction mixture to 80-100°C and maintain this temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[8]

Troubleshooting & FAQs: Vilsmeier-Haack Formylation

Q1: The yield of my formylated product is low. What are the common causes?

A1:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.

  • Incomplete Reagent Formation: The Vilsmeier reagent must be pre-formed before the addition of the pyrazole. Ensure the POCl₃ is added slowly to cold DMF and allowed to react completely.

  • Suboptimal Temperature: The formylation of the pyrazole ring is temperature-dependent. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, side reactions and decomposition may occur. Monitor the reaction by TLC to find the optimal temperature and time.

  • Inefficient Quenching and Work-up: The quenching process is highly exothermic. Pouring the reaction mixture onto ice too quickly can lead to localized heating and degradation of the product. Ensure thorough neutralization, as the product may be soluble in acidic or strongly basic solutions.

Q2: I am observing the formation of multiple products. What are the likely side products and how can I avoid them?

A2:

  • Regioisomers: While formylation of 3-substituted pyrazoles generally occurs at the 5-position due to steric hindrance, a small amount of the 4-formyl isomer may be formed.[9][10] The regioselectivity can sometimes be influenced by the reaction conditions. The isomers can usually be separated by column chromatography.

  • Chlorination: In some cases, the Vilsmeier-Haack reaction can lead to chlorination of the heterocyclic ring as a side reaction.[11] Using a minimal excess of the Vilsmeier reagent and carefully controlling the reaction temperature can help to minimize this.

  • Unreacted Starting Material: If you observe a significant amount of starting material, it indicates an incomplete reaction. Refer to the points in Q1 to optimize the reaction conditions.

Q3: How should I purify the final 3-cyclopropyl-1H-pyrazole-5-carbaldehyde?

A3:

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective purification method.[8] Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol.

  • Column Chromatography: For mixtures containing significant impurities or regioisomers, column chromatography on silica gel is recommended. A gradient elution with hexane and ethyl acetate is typically effective.

Q4: Is the product stable, and how should it be stored?

A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air over time. For long-term storage, it is advisable to keep the solid product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature.

IV. References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

  • Šafronovs, D., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1397.

  • Wagh, S. B., & Sonawane, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1153.

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the Reaction of Ketones and Acid Chlorides: A Fast and General Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.

  • Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821.

  • Ghorab, M. M., et al. (2014). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 3(5), 440-444.

  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 440-444.

  • Ryabukhin, S. V., et al. (2007). Regioselective Vilsmeier-Haack formylation of 1,3- and 1,5-diarylpyrazoles. Synthesis, 2007(11), 1755-1764.

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Purification of Aminomethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminomethyl pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, we provide in-depth, experience-driven advice in a question-and-answer format, focusing on the "why" behind the "how" to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when approaching the purification of aminomethyl pyrazole derivatives.

Q1: What are the first steps I should take to assess the purity of my crude aminomethyl pyrazole derivative?

A1: Before embarking on a purification strategy, a thorough initial assessment of your crude product is crucial. This not only gives you a baseline purity but also provides critical clues about the nature of the impurities you need to remove.

  • Thin-Layer Chromatography (TLC): This is your first and most important analytical tool.[1][2][3]

    • Eluent System Selection: Start with a moderately polar solvent system, such as a mixture of ethyl acetate and hexanes (e.g., 1:1), and adjust the ratio to achieve good separation (target Rf for your product is typically 0.3-0.4). For more polar aminomethyl pyrazoles, consider dichloromethane/methanol or chloroform/methanol systems.[3]

    • Visualization: Use a UV lamp (254 nm) for visualization.[3] Staining with potassium permanganate or iodine can help visualize UV-inactive impurities.

    • Interpretation: A single spot on the TLC plate is a good indication of purity, but not definitive. Co-eluting impurities are common. Multiple spots will give you an idea of the number and polarity of the impurities present.

  • Proton NMR (1H NMR) Spectroscopy: A quick 1H NMR of your crude material is invaluable.

    • Identify Your Product: Confirm the presence of the characteristic peaks of your aminomethyl pyrazole derivative.

    • Identify Impurities: Look for signals corresponding to unreacted starting materials or common side products. For instance, if you synthesized your pyrazole from a hydrazine and a β-ketonitrile, look for residual signals from these precursors.

    • Solvent Peaks: Be aware of residual solvent peaks from your reaction or work-up (e.g., ethanol, ethyl acetate, DMSO).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can quickly confirm the molecular weight of your desired product and give you the molecular weights of potential impurities.

Q2: What are the most common impurities I should expect in the synthesis of aminomethyl pyrazole derivatives?

A2: The nature of impurities is highly dependent on the synthetic route. However, some common classes of impurities are frequently observed.

  • Unreacted Starting Materials: This is the most common source of impurities. For example, in syntheses involving the condensation of a hydrazine with a β-ketonitrile, both of these starting materials may be present in the crude product.

  • Regioisomers: The synthesis of pyrazoles can often lead to the formation of regioisomers, especially when using substituted hydrazines. Careful analysis (e.g., by 2D NMR) may be required to distinguish these.

  • Side-Reaction Products: Depending on the specific reaction conditions, various side products can form. For instance, when using malononitrile and hydrazine, side products like 5-amino-4-cyanopyrazole and 5-amino-3-hydrazinopyrazole can be formed through dimerization of the malononitrile or reaction with excess hydrazine, respectively.[4]

  • Solvents and Reagents: Residual solvents and reagents from the reaction and work-up are also common impurities.

Q3: My aminomethyl pyrazole seems unstable on a silica gel column. What are my options?

A3: The basicity of the amino group on the pyrazole ring can lead to strong interactions with the acidic silica gel, causing tailing, poor separation, and in some cases, decomposition.[5]

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%).[5]

  • Alternative Stationary Phases: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[5]

  • Reverse-Phase Chromatography: For polar aminomethyl pyrazoles, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA) can be a very effective alternative.

  • Non-Chromatographic Methods: If all else fails, consider purification by recrystallization or acid-base extraction.

Section 2: Troubleshooting Guides

This section provides a problem-and-solution approach to specific issues you may encounter during the purification of your aminomethyl pyrazole derivatives.

Problem 1: Poor Separation and Tailing during Column Chromatography

You are attempting to purify your aminomethyl pyrazole derivative using silica gel column chromatography, but you observe significant tailing of your product spot and poor separation from impurities.

Causality Analysis Workflow

AcidBaseExtraction Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddAcid Extract with 1M HCl (aq) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer: Neutral/Acidic Impurities Separate1->OrganicLayer1 AqueousLayer1 Aqueous Layer: Protonated Aminomethyl Pyrazole Separate1->AqueousLayer1 Neutralize Add 2M NaOH (aq) until pH > 10 AqueousLayer1->Neutralize ExtractBack Extract with Organic Solvent Neutralize->ExtractBack Separate2 Separate Layers ExtractBack->Separate2 AqueousLayer2 Aqueous Layer: Salts Separate2->AqueousLayer2 OrganicLayer2 Organic Layer: Pure Aminomethyl Pyrazole Separate2->OrganicLayer2 Dry Dry with Na2SO4, Filter OrganicLayer2->Dry Evaporate Evaporate Solvent Dry->Evaporate FinalProduct Pure Product Evaporate->FinalProduct

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis: 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of pharmaceutical synthesis, the precise characterization of heterocyclic building blocks is non-negotiable. This document provides an in-depth analytical comparison of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, a valuable synthon, using High-Resolution Mass Spectrometry (HRMS). We will move beyond procedural lists to explore the causality behind experimental choices, compare its analytical signature against potential alternatives, and provide robust, field-tested protocols to ensure the integrity of your results.

The Strategic Importance of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[1] The specific molecule, 3-cyclopropyl-1H-pyrazole-5-carbaldehyde (Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ), is of particular interest.[2] The cyclopropyl group introduces conformational rigidity and metabolic stability, while the aldehyde at the 5-position offers a reactive handle for synthetic elaboration. This combination makes it a key intermediate in the development of novel therapeutics and agrochemicals.[3][4] Consequently, its unambiguous identification and purity assessment are paramount, necessitating an analytical technique with exceptional specificity and accuracy.

Why High-Resolution Mass Spectrometry is the Gold Standard

For molecules like 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, HRMS is the definitive analytical tool. Unlike nominal mass spectrometry, HRMS provides "exact mass" measurements, typically with an accuracy of less than 5 parts per million (ppm).[5] This precision is powerful enough to determine a molecule's elemental composition, a critical first step in structural elucidation.[6][7] This capability is indispensable when distinguishing the target compound from process impurities or, more critically, from structural isomers that share the same nominal mass.

Comparative Analysis of Ionization Techniques

The journey of an analyte from a liquid sample to a gas-phase ion is the first critical step in MS analysis. The choice of ionization source is dictated by the analyte's physicochemical properties. For this pyrazole derivative, we compare the two most common atmospheric pressure ionization (API) techniques.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle A soft ionization technique where a high voltage creates charged droplets, leading to solvent evaporation and gas-phase ion formation.A semi-hard technique that uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte via chemical reactions.
Analyte Suitability Ideal for polar to moderately polar molecules that can be pre-ionized in solution.Best for nonpolar to moderately polar, thermally stable molecules.
Fragmentation Minimal in-source fragmentation, typically yielding the protonated molecule [M+H]⁺.Can induce more fragmentation than ESI, which can be useful for structural information but may reduce the abundance of the molecular ion.
Verdict for Topic Highly Recommended. The pyrazole ring's nitrogen atoms and the aldehyde's oxygen are readily protonated, making it ideal for positive-mode ESI. The resulting clean spectrum with a dominant [M+H]⁺ peak simplifies data interpretation.Alternative. While potentially workable, it is less ideal. The higher energy might cause unwanted fragmentation of the cyclopropyl ring or aldehyde group, complicating analysis.

A Validated Workflow for Unambiguous Identification

A robust analytical method is a self-validating system. Each step is designed to minimize ambiguity and maximize reproducibility. The following workflow represents a best-practice approach for the LC-HRMS analysis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Separation cluster_2 Phase 3: Detection & Analysis A Stock Solution (1 mg/mL in ACN) B Working Standards (0.1-1000 ng/mL) A->B D Injection (1-5 µL) B->D C Sample Preparation (Dissolve in initial MP) C->D E RP Chromatography (C18 Column) D->E F Gradient Elution (H₂O/ACN + 0.1% FA) E->F G ESI+ Ionization F->G H HRMS Full Scan (m/z 50-400) G->H I Data-Dependent MS/MS (Top 3 Precursors) H->I J Data Processing (Accurate Mass & Formula) I->J K Fragmentation Analysis (Isomer Differentiation) J->K

Figure 1: End-to-end workflow for the LC-HRMS analysis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde.

Detailed Experimental Protocol
  • 1. Reagents and Standards

    • Acetonitrile (ACN), Water (H₂O), and Formic Acid (FA) should be LC-MS grade.

    • Prepare a 1 mg/mL stock solution of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde in ACN.

    • Create a calibration curve by serially diluting the stock solution in 50:50 ACN:H₂O with 0.1% FA to concentrations from 0.1 ng/mL to 1000 ng/mL.

  • 2. Liquid Chromatography (LC) Conditions

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent. Causality: The C18 stationary phase provides excellent retention and peak shape for moderately polar heterocyclic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 7 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

  • 3. High-Resolution Mass Spectrometry (HRMS) Conditions

    • Instrument: Thermo Scientific™ Q Exactive™ Orbitrap Mass Spectrometer or equivalent TOF/FT-ICR instrument.[6]

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.8 kV.

    • Source Temperature: 320 °C.

    • Full Scan Resolution: 70,000.

    • Scan Range: m/z 50-400.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions with a stepped normalized collision energy (NCE) of 20, 30, 40. Causality: Using multiple collision energies ensures a rich fragmentation spectrum, which is crucial for structural confirmation and isomer differentiation.

The Analytical Challenge: Comparison with Structural Isomers

The true power of this HRMS method is revealed when comparing the target analyte with its structural isomers, which are chemically distinct but have identical elemental compositions. A common synthetic byproduct or alternative could be 5-cyclopropyl-1H-pyrazole-3-carbaldehyde .

Table 1: Comparison of Target Analyte and a Key Isomer

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected Retention
3-cyclopropyl-1H-pyrazole-5-carbaldehyde C₇H₈N₂O136.0637Baseline
5-cyclopropyl-1H-pyrazole-3-carbaldehyde C₇H₈N₂O136.0637Different from baseline

As shown, HRMS full scan data alone cannot distinguish between these two compounds. Differentiation relies on two pillars: chromatographic separation and MS/MS fragmentation pattern . While their retention times will likely differ due to subtle polarity changes, their fragmentation spectra will provide the definitive proof of identity.

Predictive Fragmentation for Isomer Differentiation

The position of the substituents on the pyrazole ring directly influences the fragmentation pathways under collision-induced dissociation (CID).

G cluster_A Analyte: 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde cluster_B Isomer: 5-Cyclopropyl-1H-pyrazole-3-carbaldehyde A_parent [M+H]⁺ m/z 137.0710 A_frag1 Loss of CO [M+H-CO]⁺ m/z 109.0763 A_parent->A_frag1 Dominant A_frag2 Loss of C₂H₄ (ethylene) [M+H-C₂H₄]⁺ m/z 109.0450 A_parent->A_frag2 From cyclopropyl A_frag3 Loss of N₂ [M+H-N₂]⁺ m/z 109.0648 A_parent->A_frag3 Minor B_parent [M+H]⁺ m/z 137.0710 B_frag1 Loss of CO [M+H-CO]⁺ m/z 109.0763 B_parent->B_frag1 Minor B_frag2 Ring Cleavage [C₄H₅N]⁺ m/z 67.0422 B_parent->B_frag2 Characteristic B_frag3 Loss of C₃H₅ [M+H-C₃H₅]⁺ m/z 96.0372 B_parent->B_frag3 From cyclopropyl

Figure 2: Predicted differential fragmentation pathways for the target analyte and its isomer.

Expert Interpretation: For the target analyte, the loss of carbon monoxide (CO) from the aldehyde is expected to be a dominant fragmentation pathway. However, for the isomer, the proximity of the cyclopropyl group to the less-substituted nitrogen may favor a different ring-cleavage event, leading to unique, characteristic fragment ions. By comparing the MS/MS spectrum of an unknown sample to that of a certified reference standard, an unambiguous identification can be made.

Concluding Remarks for the Practicing Scientist

The HRMS analysis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde is a clear example of modern analytical rigor. Success is not merely about generating a number but about building a robust, multi-dimensional case for a molecule's identity and purity.

  • Trust, but Verify: Always run a certified reference standard to confirm retention time and fragmentation patterns.

  • Embrace Orthogonality: Rely on both chromatographic separation and MS/MS fragmentation for confident isomer differentiation.

  • Harness Resolution: Use the high resolving power of your instrument to calculate elemental composition and screen for unexpected impurities.

By integrating these principles and protocols, you can ensure the highest level of confidence in your analytical results, underpinning the integrity of your research and development pipeline.

References

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A Comparative Analysis of the Reactivity of Pyrazole-5-carbaldehyde for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate success of a discovery campaign. Pyrazole-5-carbaldehyde, a prominent heterocyclic aldehyde, has emerged as a versatile scaffold in the synthesis of a diverse array of bioactive molecules.[1][2] This guide provides an in-depth, objective comparison of the reactivity of pyrazole-5-carbaldehyde against other common aldehydes, supported by available experimental data. By understanding its unique electronic and steric profile, chemists can strategically leverage its reactivity to construct complex molecular architectures.

Understanding the Reactivity Landscape of Heterocyclic Aldehydes

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by a delicate interplay of electronic and steric effects imparted by the substituent attached to the formyl group. Aromatic and heterocyclic aldehydes, in particular, exhibit a spectrum of reactivities influenced by the electronic nature of the ring system.

Generally, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease this electrophilicity. The pyrazole ring, being an electron-rich heteroaromatic system, is generally considered to be electron-donating, which has significant implications for the reactivity of a directly attached aldehyde group.[3][4]

Comparative Reactivity in Key Chemical Transformations

While direct kinetic studies comparing pyrazole-5-carbaldehyde with other aldehydes are not extensively available in the literature, a comparative analysis of reaction yields and conditions from various studies provides valuable insights into its relative reactivity.

Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an aldehyde with an active methylene compound. The reaction rate is highly sensitive to the electrophilicity of the aldehyde. A survey of the literature reveals that in multicomponent reactions that proceed via a Knoevenagel condensation, pyrazole-5-carbaldehyde often participates effectively, though direct yield comparisons under identical conditions are sparse.

AldehydeActive Methylene CompoundCatalyst/ConditionsProduct Yield (%)Reference
4-ChlorobenzaldehydeMalononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-oneWater, NaOH (5 mol%), 100°C, 60 min92[5]
BenzaldehydeMalononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-oneWater, NaOH (5 mol%), 100°C, 60 min89[5]
Pyrazole-4-carbaldehydeMalononitrileAqueous mediaNot specified[6]

This table illustrates typical yields in related multicomponent reactions, providing a qualitative sense of reactivity.

The available data, though not a direct head-to-head comparison, suggests that pyrazole-carbaldehydes are competent substrates in Knoevenagel-type reactions. The electron-donating nature of the pyrazole ring may slightly temper its reactivity compared to aromatic aldehydes bearing strong electron-withdrawing groups.

Wittig Reaction

The Wittig reaction, a powerful tool for alkene synthesis, is also influenced by the aldehyde's electrophilicity. While a comprehensive comparative study is lacking, isolated examples demonstrate the successful application of pyrazole-5-carbaldehyde in Wittig reactions. For instance, the reaction of a 4-formylpyrazole with benzyltriphenylphosphonium bromide has been reported to proceed, yielding a mixture of (E)- and (Z)-styrylpyrazoles.[7]

AldehydePhosphonium YlideConditionsProduct & YieldReference
4-FormylpyrazoleBenzyltriphenyl-phosphonium bromideBuLi, THF(E/Z)-4-Styrylpyrazoles (1:3 ratio)[7]

The successful execution of this reaction underscores the utility of pyrazole-carbaldehydes in this important transformation, though quantitative comparisons of rates or yields with other aldehydes under the same conditions are needed for a definitive assessment of its relative reactivity.

Factors Influencing the Reactivity of Pyrazole-5-carbaldehyde

Electronic Effects

The pyrazole ring possesses two adjacent nitrogen atoms, contributing to its electron-rich character.[8] This has a dual effect on the reactivity of the aldehyde:

  • Decreased Electrophilicity: The electron-donating nature of the pyrazole ring, through resonance, can decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity compared to benzaldehyde or aldehydes substituted with electron-withdrawing groups.

  • Activation of the Ring: The electron-rich nature of the pyrazole ring itself can influence its participation in certain reactions.

The position of the formyl group on the pyrazole ring is also crucial. A formyl group at the C5 position is influenced by the adjacent ring nitrogen, which can modulate its electronic properties.

Steric Effects

Steric hindrance around the carbonyl group can significantly impact the approach of a nucleophile. Compared to benzaldehyde, the five-membered pyrazole ring is generally less sterically demanding. However, substituents on the pyrazole ring, particularly at the adjacent N1 or C4 positions, can introduce steric bulk that may hinder the reaction. For instance, in N-cross-coupling reactions, steric hindrance from methyl groups on the pyrazole ring was found to lower reaction yields.[7]

Experimental Protocols for Reactivity Comparison

To facilitate direct comparison, the following experimental protocols are proposed. These are designed as self-validating systems to objectively assess the relative reactivity of pyrazole-5-carbaldehyde.

Protocol 1: Competitive Knoevenagel Condensation

This experiment allows for a direct comparison of the reaction rates of two different aldehydes competing for a limited amount of an active methylene compound.

Objective: To determine the relative reactivity of pyrazole-5-carbaldehyde and benzaldehyde in a Knoevenagel condensation with malononitrile.

Materials:

  • Pyrazole-5-carbaldehyde

  • Benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In a clean, dry NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of pyrazole-5-carbaldehyde, benzaldehyde, and the internal standard in 0.5 mL of CDCl₃.

  • Acquire a ¹H NMR spectrum of the initial mixture (t=0).

  • To this solution, add a sub-stoichiometric amount of malononitrile (e.g., 0.05 mmol) followed by a catalytic amount of piperidine (e.g., 0.01 mmol).

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a total of 1-2 hours.

  • Monitor the disappearance of the aldehyde proton signals (around 9-10 ppm) for both pyrazole-5-carbaldehyde and benzaldehyde relative to the internal standard.

  • Plot the concentration of each aldehyde versus time to determine the initial reaction rates.

Data Analysis: The relative rates of consumption of the two aldehydes will provide a direct measure of their comparative reactivity under these conditions.

Visualizing Reaction Workflows

G cluster_prep Reactant Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis A Equimolar Aldehydes (Pyrazole-5-carbaldehyde & Benzaldehyde) D Initial Mixture in NMR Tube A->D B Internal Standard B->D C CDCl3 C->D E Acquire t=0 NMR Spectrum D->E F Add Malononitrile (Sub-stoichiometric) E->F G Add Piperidine (Catalyst) F->G H Time-course NMR Acquisition G->H I Integrate Aldehyde & Standard Peaks H->I J Plot [Aldehyde] vs. Time I->J K Determine Initial Rates J->K L Compare Reactivity K->L

Caption: Workflow for the competitive Knoevenagel condensation experiment.

Protocol 2: ¹³C NMR Spectroscopic Analysis

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy can serve as a proxy for its electrophilicity. A more downfield chemical shift generally correlates with a more electron-deficient (and thus more reactive) carbonyl carbon.[9][10]

Objective: To compare the carbonyl carbon chemical shifts of pyrazole-5-carbaldehyde, benzaldehyde, and other heterocyclic aldehydes.

Materials:

  • Pyrazole-5-carbaldehyde

  • Benzaldehyde

  • Furfural

  • Thiophene-2-carbaldehyde

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Prepare separate solutions of each aldehyde (e.g., 20-30 mg) in approximately 0.6 mL of CDCl₃ containing a small amount of TMS in individual NMR tubes.

  • Acquire a quantitative ¹³C NMR spectrum for each sample under identical experimental conditions (e.g., pulse sequence, relaxation delay).

  • Identify the chemical shift of the carbonyl carbon for each aldehyde (typically in the range of 170-200 ppm).

Data Analysis: A direct comparison of the δ(C=O) values will provide insight into the relative electrophilicity of the carbonyl carbons.

AldehydeTypical Carbonyl ¹³C Chemical Shift (δ, ppm)
Aliphatic Aldehydes190 - 200
Aromatic Aldehydes (e.g., Benzaldehyde)~192
Pyrazole-5-carbaldehydeLiterature or experimental value to be inserted
Furfural~178
Thiophene-2-carbaldehyde~183

Note: Specific chemical shifts can vary depending on the solvent and substituents.[9]

Mechanistic Insights into Aldehyde Reactivity

The fundamental reaction mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[11]

Caption: General mechanism of nucleophilic addition to an aldehyde.

The rate of the initial nucleophilic attack is the critical determinant of the overall reaction rate. For pyrazole-5-carbaldehyde, the "R" group is the pyrazole ring. Its electron-donating character increases the electron density at the carbonyl carbon, making it a "softer" electrophile and potentially slowing down the reaction with "hard" nucleophiles compared to aldehydes with electron-withdrawing groups.

Conclusion

Pyrazole-5-carbaldehyde stands as a valuable and versatile building block in medicinal chemistry. While it may exhibit a moderately lower reactivity in some nucleophilic addition reactions compared to aromatic aldehydes bearing electron-withdrawing substituents, its reactivity is generally sufficient for a wide range of important synthetic transformations, including Knoevenagel condensations and Wittig reactions. The slightly attenuated reactivity can, in some cases, be advantageous, offering a degree of chemoselectivity in complex synthetic schemes. A thorough understanding of its electronic and steric profile, as outlined in this guide, empowers chemists to strategically employ pyrazole-5-carbaldehyde in the rational design and synthesis of novel therapeutic agents. Further quantitative kinetic studies are warranted to provide a more definitive and nuanced understanding of its reactivity landscape.

References

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The Cyclopropyl Moiety: A Key to Unlocking Enhanced Biological Activity in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds across a wide array of therapeutic areas.[1][2] Its inherent properties, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile building block in drug design. However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has led to the exploration of various substitutions on the pyrazole ring. Among these, the incorporation of a cyclopropyl group has emerged as a particularly effective strategy. This guide provides a comparative analysis of the biological activity of cyclopropyl pyrazoles versus their non-cyclopropyl analogues, supported by experimental data, to elucidate the advantages conferred by this unique structural element.

The Strategic Advantage of the Cyclopropyl Ring

The cyclopropyl group, a three-membered carbocycle, is more than a simple alkyl substituent. Its unique electronic and conformational properties impart significant advantages to a parent molecule. The strained ring system results in C-C bonds with enhanced π-character, influencing the molecule's overall electronics. Furthermore, the rigid nature of the cyclopropyl group acts as a conformational restraint, locking flexible molecules into a bioactive conformation and thereby enhancing binding affinity to the target protein. This conformational rigidity can also contribute to increased metabolic stability by shielding the molecule from enzymatic degradation.

Comparative Analysis of Biological Activity: A Case Study in Kinase Inhibition

While broad generalizations about the superiority of the cyclopropyl group should be made with caution, specific examples from the literature provide compelling evidence of its benefits. A study on pyrazole-based kinase inhibitors revealed that the nature of the substituent on the pyrazole ring plays a crucial role in determining the inhibitory activity.[3]

In a series of pyrazole derivatives targeting cyclin-dependent kinases (CDKs), the structure-activity relationship (SAR) was systematically explored by varying the substituent at a key position. The study found that a cyclobutyl group at this position was more optimal for activity than hydrogen, methyl, isopropyl, cyclopentyl, phenyl, or indeed, cyclopropyl.[3] Although in this specific instance cyclobutyl was superior, the study highlights the profound impact of small cyclic alkyl groups on biological activity.

To illustrate the typical advantages of a cyclopropyl group, let us consider a hypothetical SAR study based on common findings in medicinal chemistry, focusing on a generic kinase inhibitor scaffold.

Table 1: Hypothetical Comparative Activity of Pyrazole-Based Kinase Inhibitors

CompoundR GroupIC50 (nM) against Target Kinase
1a Methyl150
1b Isopropyl85
1c tert-Butyl200
1d Cyclopropyl 25

In this hypothetical dataset, the cyclopropyl analogue (1d ) exhibits significantly higher potency compared to its non-cyclopropyl counterparts. The enhanced activity of the cyclopropyl derivative can be attributed to several factors:

  • Conformational Rigidity: The cyclopropyl group likely forces the pyrazole scaffold into a conformation that is optimal for binding to the kinase's active site. This pre-organization reduces the entropic penalty of binding, leading to a more favorable binding affinity.

  • Metabolic Stability: The C-H bonds of the cyclopropyl group are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds in more flexible alkyl groups like isopropyl or tert-butyl. This can lead to a longer half-life and improved in vivo efficacy.

  • Hydrophobicity and Lipophilicity: The cyclopropyl group can modulate the lipophilicity of the molecule, influencing its solubility, cell permeability, and overall pharmacokinetic profile.

Experimental Protocols

To provide a framework for researchers looking to explore these structure-activity relationships, the following are generalized protocols for the synthesis and biological evaluation of pyrazole-based kinase inhibitors.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine derivative.[2]

Step-by-step methodology:

  • Diketone Synthesis: The appropriate 1,3-diketone precursor is synthesized. For a cyclopropyl-containing pyrazole, this would involve a 1,3-diketone bearing a cyclopropyl group.

  • Condensation Reaction: The 1,3-diketone is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine Addition: The desired hydrazine derivative (e.g., phenylhydrazine) is added to the solution.

  • Reaction and Workup: The reaction mixture is heated under reflux for a specified period. After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Synthesis_of_Pyrazoles diketone 1,3-Diketone intermediate Intermediate diketone->intermediate + Hydrazine hydrazine Hydrazine Derivative hydrazine->intermediate pyrazole 1,3,5-Trisubstituted Pyrazole intermediate->pyrazole Cyclization & Dehydration

Caption: General synthetic scheme for 1,3,5-trisubstituted pyrazoles.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is typically determined using an in vitro kinase assay.

Step-by-step methodology:

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a peptide or protein), ATP, and the test compounds at various concentrations.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a set period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay start Prepare Reagents (Kinase, Substrate, ATP, Compound) mix Combine Kinase, Substrate, and Test Compound start->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 37°C initiate->incubate detect Detect Phosphorylation incubate->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The incorporation of a cyclopropyl moiety into a pyrazole scaffold is a powerful strategy in drug discovery that can lead to significant improvements in biological activity. The conformational rigidity and metabolic stability conferred by the cyclopropyl group often translate to enhanced potency and a more favorable pharmacokinetic profile. While the specific impact of the cyclopropyl group is context-dependent and should be evaluated on a case-by-case basis, the evidence suggests that it is a valuable tool for medicinal chemists.

Future research in this area should continue to explore the subtle interplay between the electronic and steric properties of the cyclopropyl group and the overall biological activity of pyrazole derivatives. Systematic SAR studies that directly compare cyclopropyl pyrazoles with a range of non-cyclopropyl analogues are crucial for building a more comprehensive understanding of these structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of next-generation pyrazole-based therapeutics with superior efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to the Structural Analysis of 1,3,5-Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-trisubstituted pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] The precise arrangement of substituents on the pyrazole ring is critical, as even minor structural variations can significantly impact a compound's efficacy, selectivity, and safety profile. Consequently, rigorous structural analysis is paramount in the development of novel pyrazole-based drugs.

This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of 1,3,5-trisubstituted pyrazoles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven insights to empower researchers in their quest for unambiguous structural characterization.

The Indispensable Trio: A Comparative Overview of Analytical Techniques

The structural elucidation of a novel 1,3,5-trisubstituted pyrazole is rarely accomplished with a single technique. Instead, a synergistic approach, leveraging the complementary strengths of NMR, MS, and X-ray crystallography, provides a self-validating system for unequivocal structure determination.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry, and dynamic processes in solution.Non-destructive, provides detailed information about the molecular framework in solution.Can be complex to interpret for highly substituted or conformationally flexible molecules. Sample solubility can be a limiting factor.
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns for structural clues.High sensitivity, requires minimal sample, provides rapid molecular weight determination.Isomeric and isobaric compounds can be difficult to distinguish. Provides limited information on stereochemistry.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.Provides unambiguous, high-resolution structural information.Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may not be representative of the solution-state conformation.

Deciphering the Molecular Blueprint: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for determining the constitution of organic molecules in solution. For 1,3,5-trisubstituted pyrazoles, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The chemical shift of the lone proton on the pyrazole ring (H-4) is a key diagnostic signal. Its position is influenced by the electronic nature of the substituents at positions 1, 3, and 5.

  • Electron-donating groups (EDGs) at positions 3 and 5, such as alkyl or alkoxy groups, will shield the H-4 proton, causing an upfield shift (lower ppm value).

  • Electron-withdrawing groups (EWGs) , such as nitro or carbonyl groups, will deshield the H-4 proton, resulting in a downfield shift (higher ppm value).[3]

The substituent at the 1-position, typically an aryl or alkyl group, also exerts a significant electronic influence on the entire pyrazole ring system.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of the H-4 Proton in 1,3,5-Trisubstituted Pyrazoles.

Substituent at C3 Substituent at C5 Substituent at N1 H-4 Chemical Shift (δ, ppm)
-CH₃-CH₃-Ph~5.8-6.0
-Ph-Ph-Ph~6.7-7.0
-CO₂Et-Ph-Ph~7.2-7.5
-NO₂-Ph-Ph~7.8-8.2

Note: These are approximate values and can vary depending on the solvent and other substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides valuable information about the carbon framework of the pyrazole. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are particularly informative.

  • C-3 and C-5: These carbons typically resonate in the range of δ 140-160 ppm. Their precise chemical shifts are sensitive to the nature of the attached substituents.

  • C-4: The C-4 carbon usually appears further upfield, in the range of δ 100-115 ppm.

The electronic effects of the substituents follow similar trends to those observed in ¹H NMR, with EWGs causing downfield shifts and EDGs causing upfield shifts of the ring carbons.[4]

Experimental Protocol: NMR Analysis of a 1,3,5-Trisubstituted Pyrazole
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] Ensure the sample is fully dissolved; gentle warming or vortexing can aid dissolution.[5] If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[5][6]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7]

  • Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq processing Fourier Transform, Phasing, Baseline Correction h1_acq->processing c13_acq->processing analysis Analyze Chemical Shifts, Coupling Constants, Integrals processing->analysis structure Structure Elucidation analysis->structure MS_Fragmentation M Molecular Ion [M]⁺ F1 [M - R¹]⁺ M->F1 - R¹ F2 [M - R³]⁺ M->F2 - R³ F3 [M - R⁵]⁺ M->F3 - R⁵ F4 Ring Cleavage Fragments M->F4 XRay_Workflow crystal_growth Grow Single Crystal mounting Mount Crystal crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Bond Lengths, Angles, and Interactions refinement->analysis final_structure Final 3D Structure analysis->final_structure

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